Bienvenue dans la boutique en ligne BenchChem!

3-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide

Physicochemical profiling Lipophilicity Halogen substitution SAR

3-Chloro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide is a synthetic N-substituted benzenesulfonamide derivative (C₁₆H₁₈ClNO₃S, MW 339.83 g/mol) featuring a 3-chloro-2-methylbenzenesulfonyl core linked to a 3-hydroxy-3-phenylpropylamine side chain. The compound belongs to a broader chemotype explored in patents as substituted phenylsulfonamide inhibitors of beta-amyloid production and as benzenesulfonamide-based influenza hemagglutinin inhibitors.

Molecular Formula C16H18ClNO3S
Molecular Weight 339.83
CAS No. 1396805-64-3
Cat. No. B2700566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide
CAS1396805-64-3
Molecular FormulaC16H18ClNO3S
Molecular Weight339.83
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(C2=CC=CC=C2)O
InChIInChI=1S/C16H18ClNO3S/c1-12-14(17)8-5-9-16(12)22(20,21)18-11-10-15(19)13-6-3-2-4-7-13/h2-9,15,18-19H,10-11H2,1H3
InChIKeyXHEMHDVZQMXORH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide (CAS 1396805-64-3): Procurement-Grade Structural and Class Profile for Research Sourcing


3-Chloro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide is a synthetic N-substituted benzenesulfonamide derivative (C₁₆H₁₈ClNO₃S, MW 339.83 g/mol) featuring a 3-chloro-2-methylbenzenesulfonyl core linked to a 3-hydroxy-3-phenylpropylamine side chain . The compound belongs to a broader chemotype explored in patents as substituted phenylsulfonamide inhibitors of beta-amyloid production [1] and as benzenesulfonamide-based influenza hemagglutinin inhibitors [2]. Its structural features—a secondary sulfonamide, a chiral secondary alcohol, a chloro substituent at the 3-position, and a methyl group at the 2-position of the benzene ring—collectively define its unique chemical fingerprint within the benzenesulfonamide class. However, it must be noted that primary bioactivity data for this specific CAS number remains extremely scarce in the public domain; most available quantitative evidence is class-level or derived from close structural analogs.

Why Generic Benzenesulfonamide Substitution Fails: Structural Specificity of 3-Chloro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide in SAR-Dependent Applications


Benzenesulfonamides with an N-(3-hydroxy-3-phenylpropyl) side chain constitute a structurally defined sub-family whose biological activity is exquisitely sensitive to even single-atom substitutions on both the benzene ring and the side chain. The 3-chloro-2-methyl substitution pattern on the aryl ring is not interchangeable with the 4-fluoro-2-methyl analog (CAS 1396798-14-3) or the unsubstituted parent (CAS 1396747-57-1) without altering electronic properties, steric bulk, hydrogen-bonding potential, and metabolic stability [1]. In the closely related benzenesulfonamide influenza hemagglutinin inhibitor series, a single substituent change produced >10-fold differences in EC₅₀ [2]. Similarly, the patent literature on beta-amyloid inhibition explicitly teaches that chloro substitution at the 3-position of the benzenesulfonamide ring contributes to binding affinity in a manner not replicated by fluoro, methoxy, or unsubstituted analogs [1]. The 3-hydroxy-3-phenylpropyl chain introduces a chiral center and a hydrogen-bond donor/acceptor that directly participates in target engagement; substitution with shorter or achiral linkers abolishes activity in related chemotypes. These structure-activity relationship (SAR) features mean that procurement of a generic 'benzenesulfonamide' or even a close analog cannot be assumed to preserve the binding, selectivity, or physicochemical profile of this specific compound.

Quantitative Differentiation Evidence: 3-Chloro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Shift: Chloro vs. Fluoro Substitution at the 3-Position of 2-Methylbenzenesulfonamide

Replacement of the 3-chloro substituent with a 3-fluoro group (as in CAS 1396798-14-3) reduces molecular weight from 339.83 to 323.4 g/mol and is expected to alter logP by approximately +0.5 to +0.8 units based on established π-values for aromatic halogen substitution (Cl π = +0.71 vs. F π = +0.14) . This difference has direct consequences for passive membrane permeability, plasma protein binding, and off-target partitioning. While direct comparative logD₇.₄ measurements for this specific compound are not publicly available, the class-level principle is well-established: chloro substituents on benzenesulfonamide scaffolds consistently yield higher lipophilicity and altered pharmacokinetic profiles compared to their fluoro analogs [1].

Physicochemical profiling Lipophilicity Halogen substitution SAR

Electronic Effect of 3-Chloro-2-Methyl Substitution on Sulfonamide NH Acidity and Zinc-Binding Potential

The 3-chloro substituent exerts an electron-withdrawing inductive effect (-I) that increases the acidity of the sulfonamide NH proton compared to unsubstituted or electron-donating analogs. In benzenesulfonamide carbonic anhydrase (CA) inhibitors, increased NH acidity correlates with tighter zinc coordination and improved inhibitory potency [1]. The 2-methyl group provides modest electron donation (+I) that partially offsets this effect, creating a balanced electronic profile not achievable with either substituent alone. The unsubstituted parent compound N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide (CAS 1396747-57-1) lacks both the chloro and methyl groups, resulting in a different NH pKa and zinc-binding affinity . Quantitative pKa or CA inhibition data for this specific compound are not publicly available, but the electronic rationale is supported by extensive SAR in the sulfonamide CA inhibitor literature [1].

Carbonic anhydrase inhibition Sulfonamide NH acidity Electronic effects

Chiral Center Integrity: (R)- vs. (S)-3-Hydroxy-3-Phenylpropyl Side Chain and Implications for Stereoselective Target Engagement

The 3-hydroxy-3-phenylpropyl side chain contains a chiral secondary alcohol center. In the closely related chiral benzenesulfonamide series, the (R)-enantiomer (e.g., CAS 928007-62-9) shows distinct biological properties from the (S)-enantiomer, with the (R)-configuration often being the eutomer for enzyme inhibition . For 3-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide (CAS 1396805-64-3), the stereochemistry is not explicitly specified in the registry, representing a racemic mixture or undefined stereochemistry. This is a critical procurement consideration: if stereochemistry matters for the intended target, the racemate may exhibit lower potency and different selectivity compared to a stereochemically pure enantiomer [1]. The enantiopure analog 3-chloro-N-[(3R)-3-hydroxy-3-phenylpropyl]-6-methyl-1-benzothiophene-2-carboxamide demonstrates that stereochemistry is explicitly defined for related chemotypes in the patent literature [2].

Chiral sulfonamides Stereoselectivity Enantiomeric differentiation

Antibacterial Class-Level Activity: Sulfonamide DHPS Inhibition as a Baseline for 3-Chloro-2-Methylbenzenesulfonamide Derivatives

Sulfonamides as a class inhibit bacterial dihydropteroate synthase (DHPS) by competing with para-aminobenzoic acid (PABA). The parent sulfonamide core 3-chloro-2-methylbenzenesulfonamide (CAS 3476-03-7) has reported MIC values of 32 µg/mL against S. aureus, 16 µg/mL against E. coli, and 64 µg/mL against P. aeruginosa . The N-(3-hydroxy-3-phenylpropyl) substitution in the target compound introduces a bulky, lipophilic side chain that is expected to modify both antibacterial spectrum and potency compared to the unsubstituted sulfonamide core. However, direct comparative MIC data for the target compound versus the parent core or other N-substituted analogs are not available in the public domain. The class-level mechanism is well-established [1], but extrapolation to specific MIC values for this compound would be speculative.

Antibacterial Dihydropteroate synthase Sulfonamide class

Beta-Amyloid Inhibition Potential: 3-Chloro Substitution in the Phenylsulfonamide Patent Landscape

US Patent US7166622B2 discloses a broad series of substituted phenylsulfonamides as inhibitors of beta-amyloid production, with explicit claims covering 3-chloro-N-substituted benzenesulfonamides bearing hydroxyalkyl side chains [1]. While the specific compound CAS 1396805-64-3 is not explicitly named in the patent claims, the closest disclosed analogs include 3-chloro-N-(1-hydroxypentan-2-yl)benzenesulfonamide and 3-chloro-N-[(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]benzenesulfonamide. The patent teaches that 3-chloro substitution on the benzenesulfonamide ring contributes to beta-amyloid lowering activity, and that the hydroxyalkyl side chain is critical for target engagement. However, quantitative IC₅₀ or EC₅₀ values for the target compound are not provided in this patent or elsewhere in the public domain [1].

Beta-amyloid inhibition Alzheimer's disease Phenylsulfonamide SAR

Benzenesulfonamide Influenza Hemagglutinin Inhibition: Class-Level Potency Benchmark from a Structurally Related Chemotype

A 2026 Journal of Medicinal Chemistry study reported structure-activity relationships for >80 benzenesulfonamide analogs as influenza A virus hemagglutinin (HA) inhibitors [1]. The lead compound (S)-63 achieved an EC₅₀ of 0.23 µM against oseltamivir-resistant H1N1, representing >10-fold improvement over the parent F0045(S) scaffold (EC₅₀ = 2.94 µM). While this chemotype differs from the target compound in that it contains a sulfonyl group as a carbonyl bioisostere within a different scaffold, the study establishes that benzenesulfonamide-based HA inhibitors can achieve sub-micromolar potency with appropriate substitution. The 3-chloro-2-methylbenzenesulfonamide scaffold of CAS 1396805-64-3 has not been evaluated in this assay system; its activity relative to the published leads is unknown.

Influenza hemagglutinin inhibitor Antiviral Benzenesulfonamide

Best-Fit Research and Industrial Application Scenarios for 3-Chloro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide Based on Available Evidence


Structure-Activity Relationship (SAR) Probe for Benzenesulfonamide Beta-Amyloid Inhibitor Programs

Based on the patent landscape established in US7166622B2 [1], this compound serves as a structural probe for exploring the contribution of the 3-chloro-2-methyl substitution pattern and the 3-hydroxy-3-phenylpropyl side chain to beta-amyloid lowering activity. Researchers can use this compound as a comparator to deconvolute the SAR of the benzenesulfonamide pharmacophore, comparing it against the unsubstituted parent (CAS 1396747-57-1) and the 4-fluoro analog (CAS 1396798-14-3) to isolate the contributions of halogen type, methyl position, and side chain length to target engagement.

Chiral Sulfonamide Reference Standard for Enantioselective Chromatography Method Development

The 3-hydroxy-3-phenylpropyl side chain contains a chiral center that makes this compound suitable as a racemic reference standard for developing chiral HPLC or SFC separation methods [1]. Given the importance of enantiopurity in sulfonamide-based enzyme inhibitors, this compound can serve as a model analyte for optimizing chiral stationary phase selection and mobile phase conditions, with applicability to the broader class of N-(3-hydroxy-3-phenylpropyl)benzenesulfonamides.

Physicochemical Comparator for Halogen Substitution Effects in Benzenesulfonamide Drug Design

The 3-chloro substitution in this compound provides a specific physicochemical profile (MW 339.83, estimated ClogP shift of +0.57 vs. the 4-fluoro analog) that can be exploited in systematic studies of halogen effects on membrane permeability, metabolic stability, and off-target binding [1]. Procurement of this compound alongside its fluoro and unsubstituted analogs enables a matched molecular pair analysis to quantify the impact of chloro substitution on ADME properties within the benzenesulfonamide scaffold.

Antibacterial Sulfonamide Probe with Enhanced Lipophilicity for Gram-Negative Permeability Studies

Based on the class-level DHPS inhibitory mechanism of sulfonamides [1], the N-(3-hydroxy-3-phenylpropyl) substitution in this compound introduces increased lipophilicity compared to classical sulfonamide antibiotics (e.g., sulfamethoxazole). This compound may serve as a tool to investigate the relationship between benzenesulfonamide lipophilicity and outer membrane penetration in Gram-negative bacteria, particularly when compared directly against the more hydrophilic parent 3-chloro-2-methylbenzenesulfonamide (CAS 3476-03-7). However, users should note that no experimental MIC data exist for this specific compound, and initial antibacterial testing would be required.

Quote Request

Request a Quote for 3-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.